molecular formula C23H18BrCl2NO2 B2642123 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide CAS No. 477889-09-1

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide

Cat. No.: B2642123
CAS No.: 477889-09-1
M. Wt: 491.21
InChI Key: RHIRRTAPLAZVLO-WUXMJOGZSA-N
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Description

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide is a synthetic organic compound characterized by the presence of bromine and chlorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide typically involves the following steps:

    Formation of the (4-bromobenzyl)oxy intermediate: This step involves the reaction of 4-bromobenzyl alcohol with a suitable phenol derivative under basic conditions to form the (4-bromobenzyl)oxy intermediate.

    Coupling with 3,4-dichlorobenzylamine: The intermediate is then coupled with 3,4-dichlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound may enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrCl2NO2/c24-19-7-1-17(2-8-19)15-29-20-9-3-16(4-10-20)6-12-23(28)27-14-18-5-11-21(25)22(26)13-18/h1-13H,14-15H2,(H,27,28)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIRRTAPLAZVLO-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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